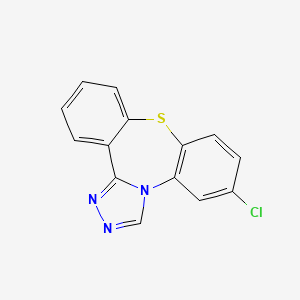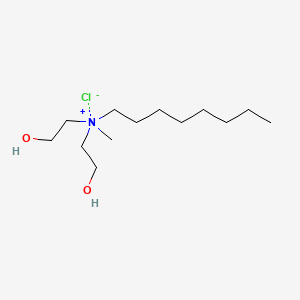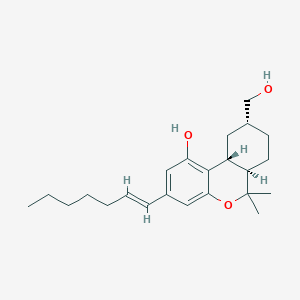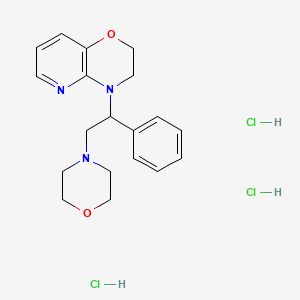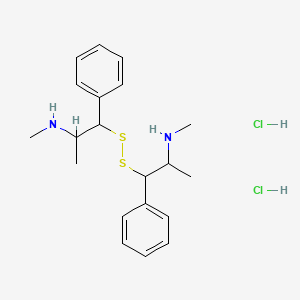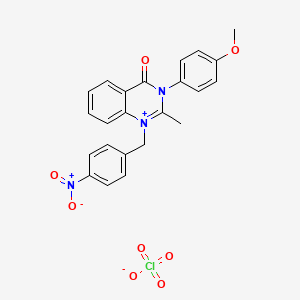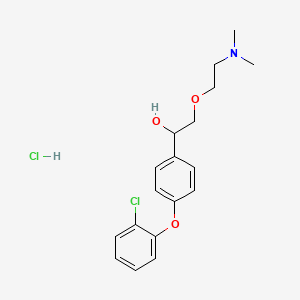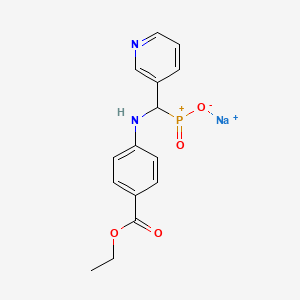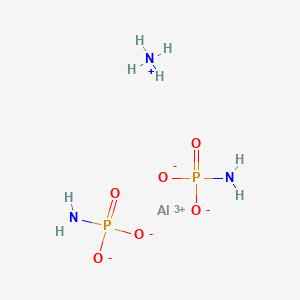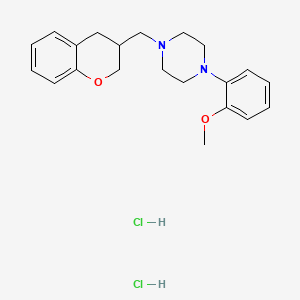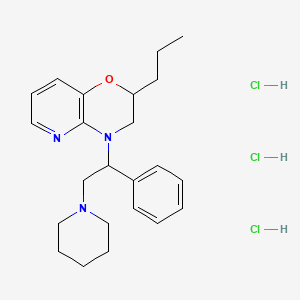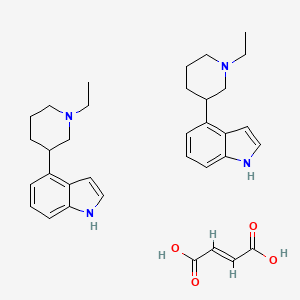
(E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole is a complex organic compound that combines the structural features of an indole ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing the indole ring structure, such as tryptophan and serotonin.
Piperidine derivatives: Compounds containing the piperidine ring structure, such as piperine and methylphenidate.
Uniqueness
(E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole is unique due to its combination of the indole and piperidine moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
82439-15-4 |
|---|---|
Molecular Formula |
C34H44N4O4 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole |
InChI |
InChI=1S/2C15H20N2.C4H4O4/c2*1-2-17-10-4-5-12(11-17)13-6-3-7-15-14(13)8-9-16-15;5-3(6)1-2-4(7)8/h2*3,6-9,12,16H,2,4-5,10-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
GZNWCHJQORZRFC-WXXKFALUSA-N |
Isomeric SMILES |
CCN1CCCC(C1)C2=C3C=CNC3=CC=C2.CCN1CCCC(C1)C2=C3C=CNC3=CC=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCN1CCCC(C1)C2=C3C=CNC3=CC=C2.CCN1CCCC(C1)C2=C3C=CNC3=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


